4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is an organic compound containing several functional groups including a benzamide, an oxadiazole ring, a methoxyphenyl group, and an azepane ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. These groups will influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Crystal Structure and Computational Analysis One study focused on the crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with Hirshfeld surface analysis revealing the nature of intermolecular contacts. The findings provide insights into the molecular structure and potential reactive sites for electrophilic and nucleophilic interactions (Kumara et al., 2017).
Anticancer and Antibacterial Activities Another area of research has been the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer properties. For instance, compounds synthesized from Schiff base of the corresponding hydrazide were evaluated for in vitro anticancer activity, showing potential against breast cancer cell lines (Salahuddin et al., 2014). Additionally, the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been studied, with the synthesized compounds tested for antibacterial activity, indicating their potential as antimicrobial agents (Aghekyan et al., 2020).
Nematocidal Activity Furthermore, research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has revealed their nematocidal activities. Compounds from this research showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for the development of nematicides (Liu et al., 2022).
Antidiabetic Screening The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have also been explored. These compounds, characterized by various spectroscopic methods, were evaluated for their α-amylase inhibition assay, showing potential antidiabetic activity (Lalpara et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-30-18-10-6-17(7-11-18)21-24-25-22(31-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLMOUIEWGPZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.